N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine
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Overview
Description
Synthesis Analysis
The synthesis of N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine derivatives has been explored in various studies. One approach involved the preparation of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes, which were characterized using analytical and spectroscopic methods . Another study reported the synthesis of N,N'-dialkylated derivatives of cyclohexane-1,2-diamine, demonstrating a one-pot preparation method and their application as asymmetric ligands and organocatalysts . Additionally, the preparation of N-methyl and N,N-dimethyl derivatives of cyclohexylamines was achieved through catalytic reductive methylation .
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied. For instance, the single crystal of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine was obtained and characterized, revealing a monoclinic crystal system . The N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine was synthesized and characterized, with X-ray diffraction showing the trans enantiopure form . The crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine was determined by X-ray diffraction, showing a planar condensed ring system and a chair conformation for the cyclohexane ring .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored in various contexts. The synthesized diamines were used as organocatalysts for the synthesis of α-hydroxy γ-keto esters and as chiral ligands for reductions and Henry reactions . The Schiff base ligand in the metal complexes showed monodentate behavior, with the complexes having binuclear nature .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized through various studies. The electrochemical properties of the metal complexes were found to be dependent on reversible, irreversible, and quasi-reversible redox waves due to the oxidation and reduction of the metal ions . The crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines was dominated by C–H⋯N, C–H⋯π, and π⋯π interactions, which influenced the molecular conformation and the overall crystal structure .
Scientific Research Applications
Alzheimer's Disease Therapy
- Application : Potential use as Alzheimer's disease therapeutics through metal-peptide disruption.
- Mechanism : Tetrahydrosalens, including N,N'-bis(2-hydroxybenzyl)-N,N'-dimethyl-ethane-1,2-diamine, show significant affinity for metal ions, competing with the amyloid-beta peptide for Cu, Zn, and Fe in the brain.
- Results : Some tetrahydrosalens attenuated Abeta(1-40) aggregation after exposure to Cu(2+) and Zn(2+), and demonstrated potent antioxidant properties.
- Prodrug Approach : Glycosylation of these compounds enhances brain uptake and solubility while preventing systemic metal binding (Storr et al., 2009).
Chemical Synthesis
- Application : Facilitating cross-couplings of unactivated alkyl electrophiles at room temperature.
- Mechanism : N,N‘-dimethyl-1,2-cyclohexanediamine serves as an effective ligand for metal-catalyzed cross-couplings, enabling alkyl−alkyl Suzuki reactions of unactivated secondary alkyl halides with alkylboranes.
- Advantage : This approach offers a method for Suzuki couplings of such electrophiles without the need for elevated temperatures (Saito & Fu, 2007).
Catalysis
- Application : Used in epoxidation of olefins using H2O2 as the oxidant.
- Mechanism : Mn-complexes with tetradentate N4 ligands, like N,N′-dimethyl-N,N′-bis(2-pyridylmethyl)cyclohexane-trans-diamine, show high yields and turnover frequency for epoxidation of various olefins.
- Results : These complexes demonstrate good regioselectivity and low catalyst loading requirements (Yu et al., 2012).
Safety And Hazards
properties
IUPAC Name |
N-cyclohexyl-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-12(2)9-8-11-10-6-4-3-5-7-10/h10-11H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQANRYYROXQJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424566 |
Source
|
Record name | N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine | |
CAS RN |
99178-21-9 |
Source
|
Record name | N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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